molecular formula C30H35FN10OS B15282175 N-(1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethyl)-2-methylpropane-2-sulfinamide

N-(1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B15282175
M. Wt: 602.7 g/mol
InChI Key: WOROQNGRTGBUFV-UHFFFAOYSA-N
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Description

The compound N-(1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethyl)-2-methylpropane-2-sulfinamide features a complex polyheterocyclic architecture. Key structural elements include:

  • A 4-fluorophenyl group, known for enhancing metabolic stability and binding affinity in medicinal chemistry .
  • A pyrrolo[2,1-f][1,2,4]triazine core, a nitrogen-rich heterocycle that may confer unique electronic properties and target engagement.
  • A piperazine-linked pyrimidine moiety, a common pharmacophore in kinase inhibitors and GPCR-targeting agents .
  • A tert-butyl sulfinamide group, which can influence stereochemistry, solubility, and bioavailability .

Structural elucidation of such compounds typically employs X-ray crystallography (e.g., SHELXL refinement ) and spectroscopic techniques like NMR and LC-MS .

Properties

Molecular Formula

C30H35FN10OS

Molecular Weight

602.7 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C30H35FN10OS/c1-29(2,3)43(42)37-30(4,23-6-8-25(31)9-7-23)24-16-32-28(33-17-24)40-12-10-39(11-13-40)27-26-14-21(19-41(26)36-20-34-27)22-15-35-38(5)18-22/h6-9,14-20,37H,10-13H2,1-5H3

InChI Key

WOROQNGRTGBUFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC(C)(C1=CC=C(C=C1)F)C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and minimize costs. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures from linear precursors.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Pyrrolotriazine vs. Pyrazolopyrimidinones: The target compound’s pyrrolotriazine core differs from pyrazolopyrimidinones (e.g., compound 5 in ), which exhibit a fused pyrazole-pyrimidine system.
  • Dihydro-1H-pyrazoles :
    Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () lack the triazine and piperazine motifs, resulting in reduced conformational rigidity and differing bioactivity profiles .

Substituent Analysis

  • Fluorophenyl Groups: The 4-fluorophenyl group in the target compound is structurally analogous to 3-fluorophenyl substituents in Example 53 (). Fluorine’s electron-withdrawing effects enhance stability but may alter steric interactions compared to non-halogenated analogs .
  • Piperazine Linkers :
    Piperazine is a common scaffold in CNS drugs and kinase inhibitors. In compound 5 (), piperazine connects to a trifluoromethylphenyl group, whereas the target compound links to a pyrimidine-pyrrolotriazine system, likely modulating solubility and target selectivity .

  • Sulfinamide vs. Carboxamide: The tert-butyl sulfinamide group in the target compound contrasts with carboxamide or benzamide groups (e.g., Example 53, ).

Data Tables: Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Bioactivity/Synthesis Insight Reference
Target Compound Pyrrolo[2,1-f][1,2,4]triazine 4-Fluorophenyl, Piperazine-pyrimidine, Sulfinamide Likely kinase or GPCR modulation
Example 53 () Pyrazolo[3,4-d]pyrimidinone 3-Fluorophenyl, Benzamide Not reported; structural analog for SAR
Compound 5 () Pyrazolopyrimidinone Trifluoromethylphenyl, Piperazine Synthesized via Suzuki coupling
Compound 1 () Dihydro-1H-pyrazole 4-Fluorophenyl, Carbaldehyde Crystallography-confirmed conformation

Research Findings and Implications

  • Synthetic Strategies :
    The target compound likely employs coupling reactions similar to those in , where arylpiperazines are conjugated with heterocyclic acids . Modifications in the triazine synthesis (e.g., cyclocondensation) may differentiate it from pyrazoline derivatives () .

  • Physicochemical Properties :
    Molecular networking () suggests the sulfinamide group could yield distinct LC-MS/MS fragmentation patterns compared to carboxamides, aiding dereplication .

  • Crystallographic Insights : SHELX refinement () is critical for confirming the stereochemistry of the sulfinamide group and piperazine conformation, which are pivotal for target engagement .

Biological Activity

N-(1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by its unique structural features that include multiple heterocyclic rings and a sulfinamide functional group. This article explores the biological activity of this compound, drawing on various studies and research findings.

Structural Features

The compound is notable for its intricate structure:

  • Fluorophenyl Group : Enhances lipophilicity and potential biological interactions.
  • Pyrazole and Pyrrolo[2,1-f][1,2,4]triazin Moieties : Known for their pharmacological relevance.
  • Piperazine Ring : Often associated with neuroactive properties.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural characteristics exhibit diverse biological activities. The following table summarizes the potential activities based on structural analogs:

Compound Type Structural Features Biological Activity
Compound APyrimidine + PiperazineAntimicrobial
Compound BPyrazole + TriazineAnticancer
Compound CFluorinated AromaticCNS effects

The presence of a chiral center in the ethanamine moiety suggests that the compound may exhibit stereoselective biological activity, potentially enhancing its efficacy against specific biological targets.

The biological activity of N-(1-(4-Fluorophenyl)-...) may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as DYRK1A, which is implicated in various neurological disorders .
  • Receptor Interaction : The piperazine and pyrimidine components are known to interact with neurotransmitter receptors, suggesting potential CNS activity .
  • Antioxidant Properties : Some analogs exhibit significant antioxidant effects, which could be beneficial in inflammatory conditions .

Study 1: Anticancer Activity

A study focusing on pyrazole derivatives demonstrated that compounds with similar structures to N-(1-(4-Fluorophenyl)-...) showed significant anticancer activity through apoptosis induction in cancer cell lines .

Study 2: Neuroprotective Effects

Study 3: Antimicrobial Properties

Compounds with piperazine and pyrimidine rings have been identified as effective antimicrobial agents against various pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering its complex heterocyclic structure?

  • Methodological Answer : The synthesis requires multi-step protocols involving coupling reactions (e.g., Suzuki-Miyaura for pyrazole-pyrrolotriazine hybridization) and sulfinamide formation. Key intermediates like 4-(4-fluorophenyl)pyrimidine derivatives can be synthesized via nucleophilic substitution, followed by piperazine coupling under anhydrous conditions. Reaction monitoring via TLC and HPLC is critical to control byproducts. For example, similar compounds achieved 82% yields using palladium-catalyzed cross-coupling and optimized solvent systems (e.g., DMF at 80°C) .

Q. How can researchers ensure structural fidelity during synthesis?

  • Methodological Answer : Combine spectroscopic techniques for validation:

  • 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
  • HRMS to verify molecular weight (e.g., [M+H]+ m/z calculated vs. observed).
  • IR spectroscopy to identify functional groups (e.g., sulfinamide S=O stretch ~1050 cm⁻¹).
    Cross-referencing with literature data for analogous compounds (e.g., pyrazolo-pyrrolotriazine hybrids) helps resolve ambiguities .

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural motifs:

  • Kinase inhibition assays (e.g., JAK/STAT pathways due to pyrrolotriazine’s ATP-binding affinity).
  • Cellular viability assays (MTT or CellTiter-Glo) using cancer cell lines (e.g., HeLa or MCF-7).
  • High-throughput screening (HTS) to evaluate binding to receptors like GPCRs or ion channels. Comparative studies with structurally related sulfonamides (e.g., antimicrobial or anti-inflammatory analogs) can guide assay selection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents and analyze effects:

  • Pyrazole ring : Replace 1-methyl with ethyl or benzyl groups to assess steric/electronic impacts.
  • Sulfinamide group : Test tert-butyl vs. cyclopropyl variants for metabolic stability.
  • Fluorophenyl moiety : Introduce para-substituents (e.g., Cl, CF₃) to enhance lipophilicity.
    Use QSAR models to correlate structural changes with activity data. For example, analogs with trifluoromethyl groups showed 2–3× higher potency in enzyme inhibition .

Q. What computational strategies are effective in modeling this compound’s target interactions?

  • Methodological Answer : Employ hybrid approaches:

  • Molecular docking (AutoDock Vina, Glide) to predict binding poses in kinase active sites.
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns.
  • DFT calculations to map electrostatic potential surfaces, identifying key H-bonding regions.
    Validate models with experimental IC₅₀ values and mutagenesis data (e.g., alanine scanning) .

Q. How can researchers resolve discrepancies in bioactivity data across different studies?

  • Methodological Answer : Investigate variables causing inconsistencies:

  • Assay conditions : Compare buffer pH, ATP concentrations (critical for kinase assays).
  • Cell line variability : Use isogenic cell lines to isolate genetic factors.
  • Compound purity : Re-analyze batches via HPLC to rule out degradation (e.g., sulfinamide oxidation).
    Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

  • Methodological Answer : Balance solubility and permeability:

  • Prodrug approaches : Mask sulfinamide with acetyl groups for improved absorption.
  • Lipinski’s Rule compliance : Adjust logP (<5) via polar substituents (e.g., piperazine-N-oxide).
  • Metabolic stability : Test microsomal half-life and identify CYP450 hotspots via LC-MS/MS.
    Preclinical studies in rodent models can validate bioavailability improvements .

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